Droxidopa

描述

Droxidopa 是一种合成的氨基酸前体,作为神经递质去甲肾上腺素(去甲肾上腺素)的前药。它以其能够穿过血脑屏障而闻名,这与去甲肾上腺素本身不同。 This compound 主要用于治疗神经性直立性低血压,这是一种以站立时血压明显下降为特征的疾病 .

准备方法

合成路线和反应条件

Droxidopa 可以通过多种方法合成。一种常见的方法是使用 3,4-二羟基苯甲醛作为起始原料。 这种化合物经过一系列反应,包括与甘氨酸缩合,然后还原和水解,生成 this compound . 另一种方法涉及 this compound 的外消旋化,然后结晶得到光学活性形式 .

工业生产方法

This compound 的工业生产通常涉及使用高效液相色谱 (HPLC) 进行纯化。该工艺包括使用甲醇、三乙胺和乙腈等溶剂。 最终产品通过结晶和干燥获得 .

化学反应分析

反应类型

Droxidopa 经历几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成各种降解产物。

还原: 它可以被还原形成去甲肾上腺素。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 还原通常使用催化加氢进行。

主要形成的产物

This compound 还原形成的主要产物是去甲肾上腺素。 氧化和水解会导致各种降解产物,这些产物通常使用 HPLC 进行分析 .

科学研究应用

Pharmacological Mechanism

Droxidopa functions as a precursor to norepinephrine, which is essential for regulating vascular tone and blood pressure. By increasing norepinephrine levels, this compound enhances sympathetic nervous system activity, thus improving blood pressure control in patients with nOH. This mechanism is particularly beneficial for individuals suffering from conditions such as Parkinson's disease and multiple system atrophy, where autonomic dysfunction is prevalent .

Treatment of Neurogenic Orthostatic Hypotension

This compound has been extensively studied for its efficacy in treating nOH. Clinical trials have demonstrated that this compound significantly improves standing blood pressure and alleviates symptoms associated with nOH. For instance, a study showed that patients receiving this compound experienced a mean increase in standing systolic blood pressure of 11.2 mm Hg compared to 3.9 mm Hg in the placebo group (p < 0.001) over the course of treatment .

Key Findings:

- Symptom Improvement: In clinical trials, this compound improved overall symptom scores significantly more than placebo, with notable reductions in dizziness and lightheadedness .

- Long-Term Efficacy: A 12-month open-label extension study indicated that patients maintained improvements in both blood pressure and quality of life metrics over time .

| Study | Duration | Key Outcome |

|---|---|---|

| NOH301 | 10 weeks | Significant increase in standing BP compared to placebo (p < 0.001) |

| NOH306 | 12 months | Sustained symptom relief and improved quality of life reported |

| NOH302 | Open-label | Withdrawal from treatment led to symptom worsening |

Case Studies

Several case studies highlight the effectiveness of this compound in real-world settings:

- Parkinson's Disease Patient: A patient with Parkinson's disease reported marked improvement in daily activities and a reduction in falls after initiating this compound therapy. After six months, the patient noted fewer episodes of dizziness and an overall enhancement in life quality .

- Multiple System Atrophy: Another case involved a patient diagnosed with multiple system atrophy who experienced significant symptomatic relief from nOH after treatment with this compound. The patient reported improved mobility and reduced reliance on assistive devices .

Safety and Tolerability

This compound is generally well-tolerated among patients, with adverse effects being relatively mild. Common side effects include headache, nausea, and supine hypertension; however, these are manageable and often resolve with dose adjustments or monitoring . The incidence of serious adverse events remains low.

作用机制

Droxidopa 通过被酶 L-芳香族氨基酸脱羧酶脱羧转化为去甲肾上腺素而发挥其作用。去甲肾上腺素作为血管收缩剂作用于 α-肾上腺素受体,作为心脏刺激剂和动脉扩张剂作用于 β-肾上腺素受体。 这导致血压升高和血流改善 .

相似化合物的比较

类似化合物

米多君: 另一种用于治疗直立性低血压的药物。它通过刺激 α-肾上腺素受体作为血管收缩剂。

乐复得(去甲肾上腺素): 直接用作血管收缩剂,在紧急情况下用于治疗严重低血压和休克.

Droxidopa 的独特性

This compound 的独特性在于它能够穿过血脑屏障并在中枢神经系统内转化为去甲肾上腺素。 这使其在治疗中枢去甲肾上腺素水平不足的疾病(如神经性直立性低血压)方面特别有效 .

生物活性

Droxidopa, a synthetic precursor of norepinephrine, is primarily used in the treatment of neurogenic orthostatic hypotension (nOH). Its biological activity is characterized by its conversion to norepinephrine in the body, which subsequently enhances sympathetic nervous system activity and improves blood pressure regulation. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and mechanism of action of this compound, supported by data tables and relevant case studies.

This compound is converted to norepinephrine through decarboxylation via the enzyme L-aromatic-amino-acid decarboxylase. This conversion occurs in both peripheral tissues and the central nervous system (CNS), allowing this compound to cross the blood-brain barrier effectively. Norepinephrine then acts on various adrenergic receptors:

- Alpha-1 adrenergic receptors : Mediates vasoconstriction.

- Beta-1 adrenergic receptors : Increases heart rate and myocardial contractility.

- Beta-2 adrenergic receptors : Causes vasodilation in skeletal muscle.

This multifaceted action results in increased blood pressure and improved symptoms associated with nOH, such as dizziness and lightheadedness .

Summary of Clinical Trials

This compound's efficacy has been evaluated in several clinical trials. The most notable studies include:

- NOH301 and NOH306 Trials : These trials demonstrated significant improvements in orthostatic hypotension symptoms compared to placebo.

- NOH302 Trial : Investigated the effects of withdrawal from this compound, showing that patients who discontinued treatment experienced worsening symptoms compared to those who continued .

Key Findings

- Symptom Improvement : Patients treated with this compound reported significant reductions in dizziness/lightheadedness (primary endpoint), fatigue, and visual disturbances. The overall improvement was statistically significant with a composite score change () on the Orthostatic Hypotension Symptom Assessment (OHSA) scale .

-

Hemodynamic Outcomes : Treatment resulted in notable increases in standing systolic blood pressure (SBP) and diastolic blood pressure (DBP) compared to placebo:

Parameter This compound (Mean ± SD) Placebo (Mean ± SD) P-value Upright SBP 11.5 ± 20.5 mmHg 4.8 ± 21.0 mmHg <0.001 Upright DBP 8.0 ± 15.5 mmHg 1.8 ± 17.3 mmHg <0.001

Safety Profile

This compound is generally well-tolerated, with most adverse events being mild to moderate:

- Common Adverse Events : Headache (11%), dizziness (8%), fatigue (5%), and urinary tract infections were reported more frequently than in the placebo group .

- Discontinuation Rates : Approximately 7% of patients discontinued due to adverse effects during open-label phases, primarily due to dizziness .

Case Studies

Several case studies further illustrate this compound's effectiveness:

- Case Study 1 : A patient with multiple system atrophy experienced significant symptom relief after starting this compound, with a marked decrease in episodes of syncope and improved quality of life metrics.

- Case Study 2 : In a cohort of Parkinson's disease patients, this compound treatment led to improved standing blood pressure and reduced falls, highlighting its role in managing postural hypotension effectively.

属性

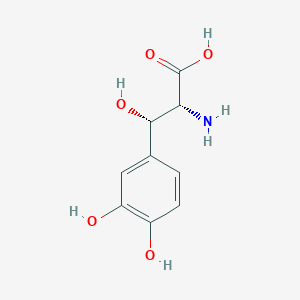

IUPAC Name |

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWYKJLNLSIPIN-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046422, DTXSID201017236 | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Droxidopa crosses the blood-brain barrier where it is converted to norepinephrine via decarboxylation by L-aromatic-amino-acid decarboxylase. Norephinephrine acts at alpha-adrenergic receptors as a vasoconstrictor and at beta-adrenergic receptors as a heart stimulator and artery dilator. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

23651-95-8, 3916-18-5 | |

| Record name | Droxidopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(βS)-β,3-Dihydroxy-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-dihydroxyphenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxidopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06262 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxidopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threo-3,4-Dihydroxyphenylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROXIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7A92W69L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THREO-DIHYDROXYPHENYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24A0V01WKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Droxidopa?

A1: this compound is a synthetic amino acid analog that is directly metabolized to norepinephrine (NE) by dopa-decarboxylase. [] It acts as a prodrug, replenishing depleted NE levels, primarily in the peripheral nervous system. [, , , ]

Q2: How does this compound improve neurogenic orthostatic hypotension (nOH)?

A2: this compound increases blood pressure primarily by inducing peripheral arterial and venous vasoconstriction, thereby improving symptoms of nOH. [, ] This pressor effect is attributed to the conversion of this compound into NE. [, , ]

Q3: Does this compound cross the blood-brain barrier?

A3: While primarily designed to act peripherally, evidence suggests that this compound can cross the blood-brain barrier and potentially exert central effects. [, , ]

Q4: What is the molecular formula and weight of this compound?

A5: this compound (L-threo-3,4-dihydroxyphenylserine) has a molecular formula of C9H11NO5 and a molecular weight of 213.19 g/mol. []

Q5: Which analytical techniques are used to characterize this compound and its related substances?

A6: High-performance liquid chromatography (HPLC) is widely used for the analysis of this compound and its impurities. [] Additionally, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed for further characterization and confirmation of related substances. []

Q6: Does this compound possess any catalytic properties?

A8: this compound itself is not known to have catalytic properties. Its primary function is as a prodrug, converting to NE in vivo. [, ]

Q7: Have there been any computational studies on this compound?

A9: While the provided research does not delve into specific computational studies, the use of nonlinear regression models has been employed to investigate the relationship between plasma NE levels and the pressor response to this compound. []

Q8: How do structural modifications of this compound affect its activity?

A8: The provided research does not explicitly address the impact of structural modifications on this compound's activity. Further research is needed to explore SAR.

Q9: What are the formulation strategies for this compound?

A11: The provided research primarily focuses on this compound's clinical application as an oral medication. [, , ] Specific formulation details are not extensively discussed.

Q10: Is there information available regarding SHE regulations for this compound?

A10: The provided research does not provide specific details regarding SHE regulations for this compound. As a pharmaceutical compound, its development and manufacturing are subject to regulatory oversight.

Q11: How is this compound metabolized in the body?

A13: this compound is primarily metabolized by dopa-decarboxylase to NE. [, ] Additional metabolic pathways involve catechol-O-methyltransferase (COMT) and DOPS-aldolase. []

Q12: Does the presence of carbidopa affect this compound metabolism?

A14: Studies show that carbidopa, a DOPA decarboxylase inhibitor, can blunt the hemodynamic effects of this compound, [] suggesting its potential to influence this compound's metabolism and subsequent pressor effects.

Q13: What factors predict the pressor response to this compound?

A15: Research suggests that lower supine plasma NE levels are associated with a greater pressor response to this compound in nOH. [, ] This correlation highlights the potential influence of denervation supersensitivity on this compound's effects.

Q14: What are the primary clinical trial endpoints used to assess this compound efficacy in nOH?

A17: Clinical trials evaluating this compound's efficacy in nOH primarily focus on patient-reported outcomes, such as changes in the Orthostatic Hypotension Questionnaire (OHQ) composite score [, ] and dizziness/lightheadedness (OHSA Item 1). [, ]

Q15: What is the efficacy of this compound in managing falls in patients with nOH?

A18: Several studies, including randomized controlled trials, suggest that this compound treatment may lead to a reduction in falls and fall-related injuries in patients with nOH, particularly those with PD. [, , ]

Q16: Is there evidence of resistance developing to this compound therapy?

A16: The provided research does not provide evidence of resistance developing to this compound. Further long-term studies are needed to assess this possibility.

Q17: What are the common adverse events associated with this compound?

A20: Common adverse events reported in clinical trials of this compound include headache, dizziness, fatigue, nausea, and supine hypertension. [, , ] Careful monitoring of blood pressure, particularly in the supine position, is essential during this compound titration.

Q18: What analytical methods are used to quantify this compound in biological samples?

A18: The provided research does not specify the analytical methods used for quantifying this compound in biological samples.

Q19: Is there information available on the environmental impact of this compound?

A19: The provided research does not address the environmental impact of this compound. This aspect would necessitate further ecotoxicological studies.

Q20: What are the key parameters validated in analytical methods for this compound?

A26: The HPLC method for this compound analysis necessitates validation of key parameters including accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability. [] These validations are essential to ensure the reliability and accuracy of analytical results.

Q21: Does this compound induce any immunological responses?

A21: The provided research does not provide information regarding this compound's immunogenicity or its potential to elicit immunological responses.

Q22: Does this compound induce or inhibit drug-metabolizing enzymes?

A22: The provided research does not contain information regarding this compound's effects on drug-metabolizing enzymes. Further investigation is needed to elucidate potential interactions.

Q23: What are the alternative treatments for nOH?

A32: Besides this compound, other pharmacological interventions for nOH include fludrocortisone, midodrine, pyridostigmine (an acetylcholinesterase inhibitor), and atomoxetine (a norepinephrine transporter inhibitor). []

Q24: Are there specific guidelines for the recycling and waste management of this compound?

A24: The provided research does not include information on the recycling and waste management of this compound.

Q25: What resources are available for researchers studying this compound?

A35: Resources for researchers studying this compound include databases such as PubMed, Cochrane Library, and EMBASE, [] as well as clinical trial registries like ClinicalTrials.gov. []

Q26: When was this compound approved for the treatment of nOH?

A36: this compound received approval from the US Food and Drug Administration (FDA) for the treatment of symptomatic nOH in 2014. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。